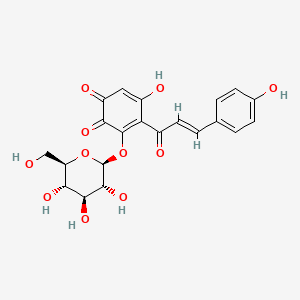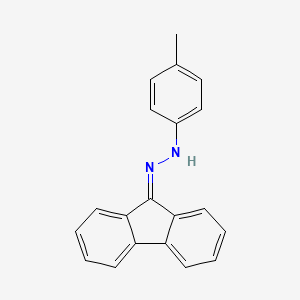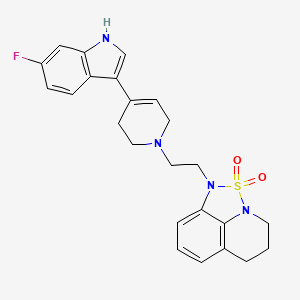
Carthamone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carthamone is a hydroxycinnamic acid and a member of monohydroxy-1,4-benzoquinones.
Applications De Recherche Scientifique
Chemistry and Pharmacology of Rhaponticum Carthamoides
Rhaponticum carthamoides, commonly known as maral root or Russian leuzea, has been utilized for its medicinal properties in Eastern Russia. It contains steroids, particularly ecdysteroids, phenolics (flavonoids and phenolic acids), polyacetylenes, sesquiterpene lactones, triterpenoid glycosides, and terpenes. Extracts and compounds from R. carthamoides demonstrate a wide spectrum of pharmacological effects on the brain, blood, cardiovascular, and nervous systems, and various biochemical processes. These effects include antioxidant, immunomodulatory, anticancer, antimicrobial, antiparasitic, and insect antifeedant or repellent activities, highlighting its potential as an effective adaptogenic herbal remedy (Kokoska & Janovska, 2009).
Medical Uses of Carthamus Tinctorius L. (Safflower)
Carthamus tinctorius L., known as safflower, has been widely used in traditional medicine for conditions such as dysmenorrhea, amenorrhea, postpartum abdominal pain, and joint pain. Modern pharmacological studies support its application in myocardial ischemia, coagulation, thrombosis, and inflammation management. Its therapeutic effects are mainly attributed to hydroxysafflor yellow A, although comprehensive phytochemical investigations are needed to explore its full potential (Delshad et al., 2018).
Effects of Carthamus Tinctorius L. on Bone Regeneration
Carthamus tinctorius L. seed extract, utilized in Oriental medicine, has demonstrated potential in bone disease treatment, including fractures, osteoporosis, and osteogenesis imperfecta. Studies suggest its systemic and local application promotes bone regeneration, although the optimal therapeutic threshold and mode of application for human bone regeneration require further research (Park, 2016).
Pharmacological Potential of Carthamus Tinctorius for Diabetes and Cardiovascular Complications
Salvia miltiorrhiza and Carthamus tinctorius, through their bioactive constituents such as polyphenolic acids and hydroxysafflor yellow A, have shown promising anti-inflammatory, anti-glycemic, anti-thrombotic, and anti-cancer properties. Their role in treating diabetes mellitus and associated cardiovascular complications underscores the need for a comprehensive approach in metabolic syndrome treatment (Orgah et al., 2020).
Polysaccharides from Safflower (Carthamus Tinctorius L.)
Safflower polysaccharides (SPS) and polysaccharides from bee pollen of safflower (PBPC) exhibit significant pharmacological properties, including anti-tumor, immune regulation, anti-oxidation, and anti-cerebral ischemia reperfusion injury effects. This comprehensive review highlights the need for further research on their structure-bioactivity relationship to support new drug discovery and clinical application (Wu et al., 2021).
Propriétés
Formule moléculaire |
C21H20O11 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C21H20O11/c22-8-14-17(28)18(29)19(30)21(31-14)32-20-15(12(25)7-13(26)16(20)27)11(24)6-3-9-1-4-10(23)5-2-9/h1-7,14,17-19,21-23,25,28-30H,8H2/b6-3+/t14-,17-,18+,19-,21+/m1/s1 |
Clé InChI |
YQNGUUQYDSHYMO-MVAXXSNXSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=O)C(=O)C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C(=O)C(=O)C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=C(C(=O)C(=O)C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7,7-trimethyl-9-oxo-N-(2-oxolanylmethyl)-8H-furo[3,2-f][1]benzopyran-2-carboxamide](/img/structure/B1231429.png)
![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)
![[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)
![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)
![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)
![N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231439.png)
![3-[Tris(hydroxymethyl)phosphonio]propanoic acid anion](/img/structure/B1231442.png)

![9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1231447.png)
![(11E)-5alpha-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9beta-methanocycloocta[b]pyridin-2(1H)-one](/img/structure/B1231448.png)
![N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide](/img/structure/B1231451.png)

